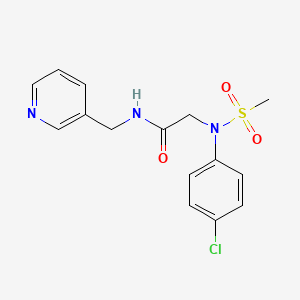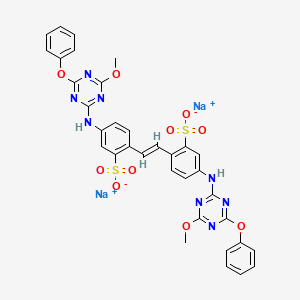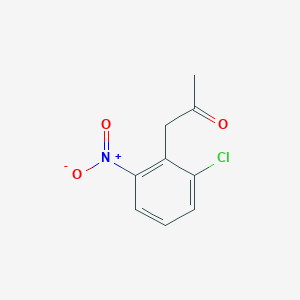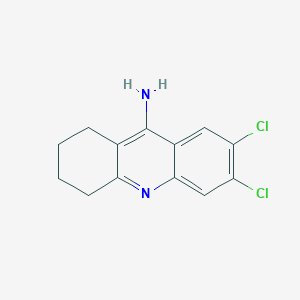
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H12Cl2N2. It is a derivative of acridine, a heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of 6,7-dichloro-1,2,3,4-tetrahydroacridine with ammonia or an amine under specific conditions. One common method includes the use of dichloromethane as a solvent and the addition of sodium hydroxide to maintain a basic environment. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization from solvents like toluene or methanol .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of tetrahydroacridin-9-amine.
Substitution: Formation of methoxy-substituted acridine derivatives.
Aplicaciones Científicas De Investigación
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The primary mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is its ability to inhibit cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration at synaptic junctions. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroacridin-9-amine: A non-chlorinated analog with similar cholinesterase inhibitory properties.
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Acridine: The parent compound, known for its wide range of biological activities
Uniqueness
6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of chloro substituents at the 6 and 7 positions, which enhance its binding affinity to cholinesterase enzymes and potentially improve its pharmacological profile .
Propiedades
Número CAS |
286438-23-1 |
|---|---|
Fórmula molecular |
C13H12Cl2N2 |
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
6,7-dichloro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Cl2N2/c14-9-5-8-12(6-10(9)15)17-11-4-2-1-3-7(11)13(8)16/h5-6H,1-4H2,(H2,16,17) |
Clave InChI |
VZEYMLANIVXUNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC(=C(C=C3C(=C2C1)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
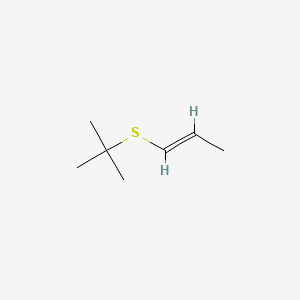
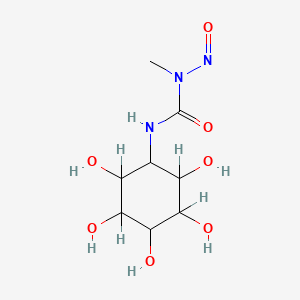
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
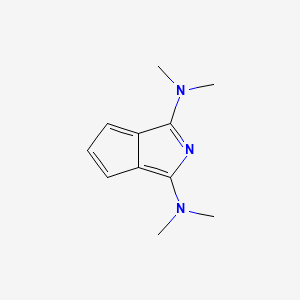
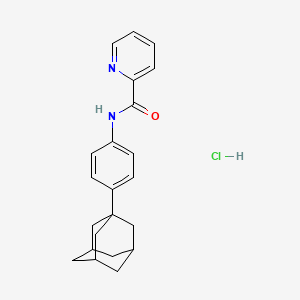
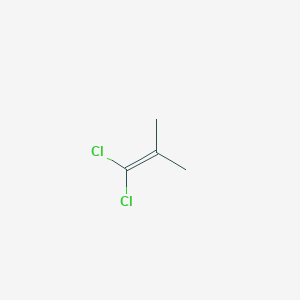
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)

